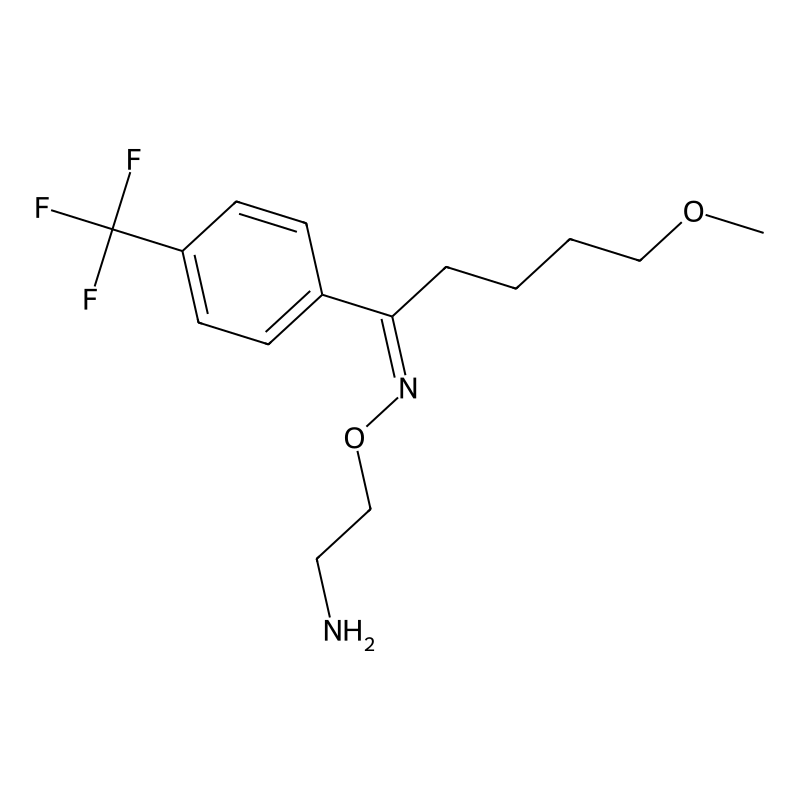Fluvoxamine, (Z)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Fluvoxamine, (Z)-, is a medication primarily used to treat major depressive disorder and obsessive-compulsive disorder (OCD) . However, its potential applications extend beyond these established uses, with ongoing research exploring its effects in various scientific fields.
Neurodegenerative Diseases
One area of investigation focuses on the potential benefits of Fluvoxamine, (Z)-, in neurodegenerative diseases like multiple sclerosis (MS). Studies suggest that it may offer neuroprotective and regenerative properties.
- Oligodendrogenesis and Demyelination: Research on animal models of MS indicates that Fluvoxamine, (Z)-, can stimulate the production of oligodendrocytes, cells responsible for producing myelin, the protective sheath around nerve fibers. This effect, combined with its anti-inflammatory properties, could potentially promote remyelination and improve neurological function in MS patients Nature Journal: .
Other Areas of Research
While research is still ongoing and conclusive evidence is lacking, Fluvoxamine, (Z)-, is being investigated for its potential role in:
- COVID-19 prevention and treatment: Some studies suggest that Fluvoxamine, (Z)-, may reduce the severity and duration of COVID-19 symptoms, although further research is needed to confirm these findings The Lancet).
- Anxiety disorders: Preliminary research suggests Fluvoxamine, (Z)-, may be effective in treating specific anxiety disorders, such as social anxiety disorder, but more robust studies are needed National Institutes of Health.
- Other mental health conditions: Ongoing research is exploring the potential use of Fluvoxamine, (Z)-, in treating other mental health conditions, such as bipolar disorder and eating disorders. However, conclusive data is currently limited.
Fluvoxamine, specifically the (Z)-isomer, is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder and depression. Its chemical structure is characterized by the formula C₁₅H₂₁F₃N₂O₂, featuring a trifluoromethyl group and an oxime O-ether linkage, which contribute to its pharmacological properties . The compound enhances serotonin levels in the brain by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter, thereby improving mood and anxiety symptoms .
Fluvoxamine is generally well-tolerated, but common side effects include nausea, diarrhea, insomnia, and sexual dysfunction []. In rare cases, it may cause serotonin syndrome, a potentially life-threatening condition []. Fluvoxamine can also interact with other medications, so it's crucial to disclose all medications to a healthcare professional before starting Fluvoxamine [].
The primary mechanism of action for fluvoxamine involves blocking the reuptake of serotonin, which enhances serotonergic neurotransmission. Additionally, fluvoxamine exhibits strong activity at the sigma-1 receptor, which plays a role in neuroprotection and anti-inflammatory responses . This receptor's modulation suggests potential therapeutic applications beyond mood disorders, including neurodegenerative conditions and inflammation-related diseases.
Fluvoxamine can be synthesized through various methods involving multiple steps. A common approach includes:
- Formation of the oxime: Reacting appropriate ketones with hydroxylamine to form oxime intermediates.
- Alkylation: Introducing alkyl groups to form the desired side chains.
- Trifluoromethylation: Employing trifluoromethylating agents to incorporate the trifluoromethyl group into the aromatic ring.
These steps are generally performed under controlled conditions to optimize yield and purity .
Fluvoxamine is primarily indicated for:
- Obsessive-Compulsive Disorder: It is effective in reducing compulsive behaviors and intrusive thoughts.
- Depression: Used as an antidepressant to alleviate symptoms of major depressive disorder.
- Anxiety Disorders: It has shown efficacy in treating generalized anxiety disorder and social anxiety disorder.
Emerging studies also suggest potential applications in treating COVID-19 due to its anti-inflammatory properties and effects on immune modulation .
Fluvoxamine has significant interactions with various medications due to its influence on cytochrome P450 enzymes. For example:
- It can increase plasma levels of benzodiazepines metabolized by CYP2C19, leading to heightened sedative effects.
- Co-administration with olanzapine may double olanzapine's plasma concentration, necessitating careful monitoring to avoid toxicity .
- The drug also interacts with nonsteroidal anti-inflammatory drugs and other psychotropic medications, emphasizing the need for caution in polypharmacy scenarios .
Fluvoxamine shares its classification as an SSRI with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Primary Use | Unique Features |
|---|---|---|---|
| Fluoxetine | C₁₇H₁₈F₃N | Depression, OCD | Stronger affinity for serotonin receptors; longer half-life |
| Sertraline | C₁₈H₂₂F₂N₄O | Depression, PTSD | Fewer drug interactions; broader therapeutic range |
| Paroxetine | C₁₉H₂₁F₃N | Depression, anxiety disorders | Significant anticholinergic effects; weight gain potential |
| Citalopram | C₁₈H₂₃BrN₂O | Depression | Minimal drug interactions; lower risk of withdrawal symptoms |
Fluvoxamine is unique among SSRIs due to its pronounced activity at the sigma-1 receptor and its specific application in obsessive-compulsive disorder treatment. Its distinct metabolic pathway also differentiates it from other SSRIs, influencing both efficacy and side effect profiles .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Related CAS
Drug Indication
FDA Label
Livertox Summary
Drug Classes
Mechanism of Action
Other CAS
Absorption Distribution and Excretion
Nine metabolites were identified following a 5 mg radio labelled dose of fluvoxamine maleate, constituting approximately 85% of the urinary excretion products of fluvoxamine. The main human metabolite was fluvoxamine acid which, together with its N-acetylated analog, accounted for about 60% of the urinary excretion products. Approximately 2% of fluvoxamine was excreted in urine unchanged. Following a 14C-labelled oral dose of fluvoxamine maleate (5 mg), an average of 94% of drug-related products was recovered in the urine within 71 hours.
25 L/kg.
Metabolism Metabolites
Fluvoxamine has known human metabolites that include Fluvoxamino alcohol.
Hepatic Route of Elimination: The main human metabolite was fluvoxamine acid which, together with its N-acetylated analog, accounted for about 60% of the urinary excretion products. Approximately 2% of fluvoxamine was excreted in urine unchanged. Following a 14C-labelled oral dose of fluvoxamine maleate (5 mg), an average of 94% of drug-related products was recovered in the urine within 71 hours. Half Life: 15.6 hours
Wikipedia
Lanthionine








